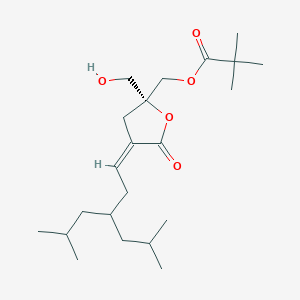
(R,Z)-2-(2-(hydroxymethyl)-4-(3-isobutyl-5-methylhexylidene)-5-oxo-tetrahydrofuran-2-yl)ethyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JH-131e-153 is a diacylglycerol-lactone compound known for its role as a small molecule activator of Munc13-1, a protein involved in vesicle fusion and neurotransmitter release in the brain. This compound targets the C1 domain of Munc13-1, which shares homology in sequence and structure with protein kinase C. JH-131e-153 has shown potential in modulating neuronal processes and is being researched for its applications in neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of JH-131e-153 involves the formation of a diacylglycerol-lactone structure. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the esterification of diacylglycerol with a lactone moiety under controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of JH-131e-153 would likely involve large-scale esterification processes, utilizing high-purity reagents and optimized reaction conditions to ensure consistent yield and quality. The process would be scaled up from laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: JH-131e-153 primarily undergoes activation reactions involving the C1 domain of Munc13-1. It does not typically participate in common chemical reactions like oxidation, reduction, or substitution under standard conditions.
Common Reagents and Conditions: The activation of Munc13-1 by JH-131e-153 involves binding to the C1 domain in the plasma membrane. This interaction is facilitated by the structural homology between the C1 domain of Munc13-1 and protein kinase C.
Major Products Formed: The primary product of the interaction between JH-131e-153 and Munc13-1 is the activated form of Munc13-1, which plays a crucial role in vesicle fusion and neurotransmitter release.
Aplicaciones Científicas De Investigación
JH-131e-153 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the activation mechanisms of diacylglycerol-lactones and their interactions with protein kinase C and Munc13-1.
Biology: Investigated for its role in modulating neuronal processes and synaptic transmission, making it valuable in neurobiology research.
Medicine: Holds potential for therapeutic intervention in neurodegenerative diseases by modulating the activity of Munc13-1 and influencing neurotransmitter release.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative conditions and other neurological disorders
Mecanismo De Acción
JH-131e-153 exerts its effects by binding to the C1 domain of Munc13-1, a protein essential for vesicle fusion and neurotransmitter release. The binding of JH-131e-153 to the C1 domain activates Munc13-1, facilitating its role in synaptic vesicle priming and neurotransmitter release. This activation is crucial for the proper functioning of neuronal communication and has implications for the treatment of neurodegenerative diseases .
Comparación Con Compuestos Similares
- AJH-836
- 130C037
Comparison: JH-131e-153 shows higher activation of Munc13-1 compared to AJH-836 and 130C037. The activation sequence for JH-131e-153 is wild-type Munc13-1 > I590 ≈ R592A ≈ W588A, indicating its higher potency. In contrast, AJH-836 has a different activation sequence, and 130C037 does not activate Munc13-1. This makes JH-131e-153 unique in its ability to modulate neuronal processes through Munc13-1 activation .
Propiedades
Fórmula molecular |
C22H38O5 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
[(2R,4Z)-2-(hydroxymethyl)-4-[5-methyl-3-(2-methylpropyl)hexylidene]-5-oxooxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H38O5/c1-15(2)10-17(11-16(3)4)8-9-18-12-22(13-23,27-19(18)24)14-26-20(25)21(5,6)7/h9,15-17,23H,8,10-14H2,1-7H3/b18-9-/t22-/m1/s1 |
Clave InChI |
XKEOGEXDEKIDNA-JVGWPHRLSA-N |
SMILES isomérico |
CC(C)CC(C/C=C\1/C[C@@](OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C |
SMILES canónico |
CC(C)CC(CC=C1CC(OC1=O)(CO)COC(=O)C(C)(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















